N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-a]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors. The benzo[d]thiazole moiety is then introduced via coupling reactions. Common reagents used in these reactions include strong bases, catalysts, and solvents like dimethylformamide (DMF) and ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production. The use of advanced purification methods like chromatography and crystallization ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific photophysical properties
Mechanism of Action
The mechanism of action of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, disrupting normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents.
Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole moiety but differ in their additional functional groups.
Uniqueness
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide is unique due to its combined pyrazolo[1,5-a]pyrimidine and benzo[d]thiazole structure.
Properties
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5OS/c1-9-6-13-16-7-10(8-20(13)19-9)17-14(21)15-18-11-4-2-3-5-12(11)22-15/h2-8H,1H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJCWPSBFQQXOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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